

initial studies and preclinical data for KYA1797K

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Compound of Interest		
Compound Name:	KYA1797K	
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KYA1797K: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and preclinical data for **KYA1797K**, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.

Core Mechanism of Action

KYA1797K is a potent and selective inhibitor of Wnt/β-catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β-catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 β (GSK3 β), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, **KYA1797K** facilitates the GSK3 β -mediated phosphorylation of β -catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]

A key feature of **KYA1797K** is its dual action in also promoting the degradation of Ras proteins. [4][6] This occurs through a similar mechanism, where the activation of GSK3 β leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both β -catenin and Ras makes **KYA1797K** a promising candidate for cancers with co-activation of both Wnt/ β -catenin and Ras/ERK pathways.[2][7]



Quantitative Preclinical Data

The following tables summarize the key quantitative data from initial preclinical studies of **KYA1797K**.

Parameter	Value	Assay System	Reference
IC50	0.75 μΜ	TOPflash reporter assay	[1][2]
IC50 (PD-1/PD-L1)	94 ± 4.2 μM	FRET-based PD- 1/SHP-2 interaction assay	[3]

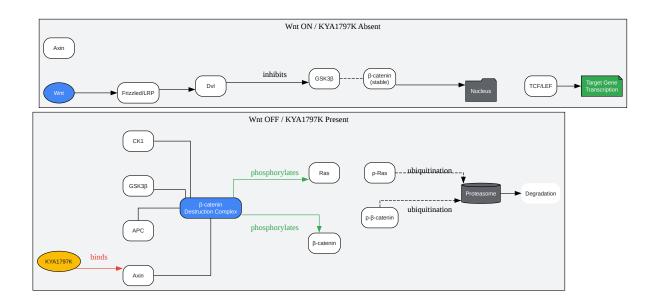


Study Type	Cancer Model	Dosing Regimen	Key Findings	Reference
In Vivo Efficacy	Colorectal Cancer (CRC) Xenograft (D-MT cells)	25 mg/kg, intraperitoneal injection	Reduced tumor weight and volume by 70%; decreased levels of β-catenin and Ras.	[1]
In Vivo Efficacy	Non-Small Cell Lung Cancer (NSCLC) (KrasLA2 mouse model)	Not specified	Effectively inhibited Kras- driven tumorigenesis by suppressing the Ras-ERK pathway.	[7]
In Vivo Efficacy	Triple-Negative Breast Cancer (TNBC) Patient- Derived Xenograft (PDX)	Not specified	Reduced tumor growth; decreased levels of β-catenin, pan-RAS, and EGFR.	[4]
In Vivo Efficacy	Kidney Aging (D- gal-treated mice)	Not specified	Inhibited β- catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis.	[5]

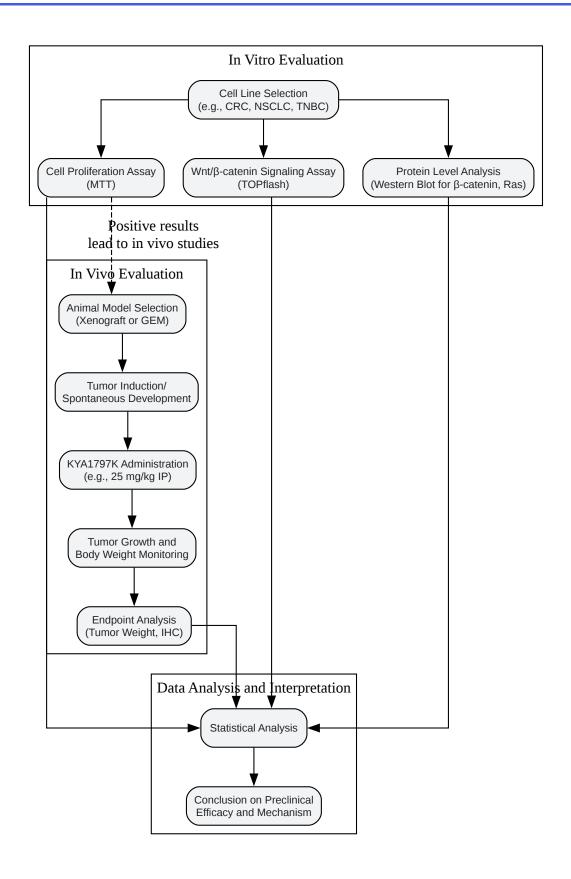
Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action of **KYA1797K**.









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